4-Oxocyclohexanecarbonitrile
Overview
Description
Synthesis Analysis
The synthesis of 4-Oxocyclohexanecarbonitrile and its derivatives involves various methods. For instance, 4-oxo-2,6-diaryl-cyclohexane-1,1-dicarbonitriles can be synthesized through a stereoselective double Michael addition of malononitrile to 1,5-disubstituted pentadien-3-ones, catalyzed by quinine, yielding moderate to good yields with excellent diastereoselectivity (Fusco & Lattanzi, 2011).
Molecular Structure Analysis
The molecular structure of 4-Oxocyclohexanecarbonitrile derivatives has been elucidated through various spectroscopic techniques and X-ray crystallography. For example, the structure of substituted 1-aminocyclohexene-2,4-dicarbonitriles was established from spectroscopic data and confirmed through X-ray crystallography, revealing detailed insights into their stereochemical configurations and solid-state conformations (Lorente et al., 1995).
Chemical Reactions and Properties
4-Oxocyclohexanecarbonitrile undergoes various chemical reactions, demonstrating its reactivity and versatility as a chemical intermediate. The compound can react with amines, leading to new amino-substituted pyrrolidinones and dihydropyrrolones, showcasing its utility in synthesizing fused heterocyclic compounds (Sheverdov et al., 2004).
Physical Properties Analysis
Research on 4-Oxocyclohexanecarbonitrile often includes investigations into its physical properties, such as solubility, melting point, and crystalline structure. These properties are crucial for understanding its behavior in various solvents and conditions, although specific studies focusing solely on the physical properties of 4-Oxocyclohexanecarbonitrile were not identified in the current search.
Chemical Properties Analysis
The chemical properties of 4-Oxocyclohexanecarbonitrile, including its reactivity with different chemical agents and under various conditions, are central to its application in synthetic chemistry. For instance, its reactivity under conditions of matrix isolation with small molecules like molecular oxygen and carbon monoxide highlights its potential in synthesizing carbonyl O-oxides and ketenes, underscoring its extreme electrophilicity (Sander et al., 2000).
Scientific Research Applications
- Specific Scientific Field: Chemistry
- Summary of the Application: 4-Oxocyclohexanecarbonitrile is an oxocarbon derivative. Oxocarbon derivatives consisting of 4- and 5-membered rings, referred to as croconaine and squaraine dyes and regarded as closed-shell molecules, are found to have an intermediate open-shell character .
- Methods of Application or Experimental Procedures: The open-shell character of these molecules was determined from the experimental results of 1H-NMR, ESR spectroscopy, SQUID magnetometric analysis, and X-ray crystallography .
- Results or Outcomes: The singlet–triplet energy gaps (Δ ES–T) associated with the degree of diradical nature are smaller for croconaines than for squaraines and smaller for thiopyrylium than for pyrylium groups. The diradical nature impacts the electronic transition energy that decreased with a decreasing degree of diradical contribution. They exhibit substantial two-photon absorption in the region over 1000 nm .
Safety And Hazards
4-Oxocyclohexanecarbonitrile is classified as Acute Tox. 4 Oral according to the GHS classification . The hazard statements include H302 . The precautionary statements include P301 + P312 + P330 . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .
properties
IUPAC Name |
4-oxocyclohexane-1-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO/c8-5-6-1-3-7(9)4-2-6/h6H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIWQJGMBIABGRX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)CCC1C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30481722 | |
Record name | 4-oxocyclohexanecarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30481722 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Oxocyclohexanecarbonitrile | |
CAS RN |
34916-10-4 | |
Record name | 4-oxocyclohexanecarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30481722 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-oxocyclohexane-1-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.